molecular formula C14H13NO4 B6391404 4-(3,5-Dimethoxyphenyl)picolinic acid CAS No. 1258614-87-7

4-(3,5-Dimethoxyphenyl)picolinic acid

Cat. No.: B6391404
CAS No.: 1258614-87-7
M. Wt: 259.26 g/mol
InChI Key: SUPFDWAJWZOOKP-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)picolinic acid is a picolinic acid derivative featuring a 3,5-dimethoxyphenyl substituent at the 4-position of the picolinic acid core.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-11-5-10(6-12(8-11)19-2)9-3-4-15-13(7-9)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPFDWAJWZOOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=NC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301224541
Record name 2-Pyridinecarboxylic acid, 4-(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258614-87-7
Record name 2-Pyridinecarboxylic acid, 4-(3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258614-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 4-(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)picolinic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with picolinic acid under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for 4-(3,5-Dimethoxyphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3,5-Dimethoxyphenyl)picolinic acid with its closest analogs based on structural similarity scores and substituent variations.

Structural and Functional Group Variations

Table 1: Key Structural Features and Similarity Scores
Compound Name CAS Number Substituents (Phenyl Ring) Picolinic Acid Modification Similarity Score
4-(3,5-Dimethoxyphenyl)picolinic acid N/A 3,5-dimethoxy None Reference
4-Methoxy-3-methylpicolinic acid 22280-00-8 N/A 4-methoxy, 3-methyl 0.92
4-Hydroxy-5-methylpicolinic acid 138569-60-5 N/A 4-hydroxy, 5-methyl 0.92
5-(2,5-Dimethoxyphenyl)picolinic acid 123811-74-5 2,5-dimethoxy None 0.89
5-(4-Cyanophenyl)picolinic acid 53234-55-2 4-cyano None 1.00*
4-Methoxypicolinic acid hydrochloride N/A N/A 4-methoxy (HCl salt) 0.88

*Note: A similarity score of 1.00 for 5-(4-Cyanophenyl)picolinic acid (CAS 53234-55-2) likely reflects a data entry error or identical structural alignment in computational models .

Key Differences and Implications

Substituent Position and Electronic Effects 3,5-Dimethoxy vs. 2,5-Dimethoxy (CAS 123811-74-5): The meta (3,5) substitution in the target compound may confer greater steric symmetry compared to the ortho/meta (2,5) substitution in the analog. This could enhance binding to symmetric active sites (e.g., dimeric proteins) . Cyanophenyl vs.

Functional Group Modifications on the Picolinic Acid Core

  • Hydroxy vs. Methoxy (CAS 138569-60-5): The hydroxyl group in 4-Hydroxy-5-methylpicolinic acid increases hydrogen-bonding capacity, which may improve aqueous solubility but reduce metabolic stability compared to methoxy derivatives .
  • Hydrochloride Salt (CAS N/A): The hydrochloride salt of 4-Methoxypicolinic acid enhances water solubility, making it more suitable for formulation in pharmacological studies .

Pharmacological Potential

  • Kinase Inhibition: Methoxy-substituted picolinic acids are explored as kinase inhibitors due to their ability to chelate metal ions in active sites .
  • Antibiotic Synergy: Analogs like 5-(3,5-Dimethylphenyl)picolinic acid (CAS 648898-17-3) are investigated for enhancing antibiotic efficacy via efflux pump inhibition .

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